molecular formula C18H15ClN2O3S B2563100 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-24-3

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2563100
CAS No.: 681229-24-3
M. Wt: 374.84
InChI Key: WQZKBVXRTWSGHB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound designed for research applications, featuring a benzamide moiety linked to a substituted thiazole ring. This structural motif is common in compounds investigated for antimicrobial properties, as the thiazole nucleus is a prominent feature in several authorized antimicrobial drugs and is the subject of ongoing research to combat antimicrobial resistance (AMR) . The specific arrangement of the 3-chlorophenyl and 2,5-dimethoxyphenyl groups on the core scaffold is intended for structure-activity relationship (SAR) studies, which are crucial for rational drug design . This compound is representative of a class of molecules studied for their potential to interact with key biological targets. Related benzothiazole and thiazole derivatives have been explored as potential inhibitors of bacterial enzymes, such as dihydropteroate synthase (DHPS), and for modulating immune and inflammatory responses . Researchers value this chemical for its utility in medicinal chemistry programs aimed at developing novel therapeutic agents. The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-13-6-7-16(24-2)14(9-13)15-10-25-18(20-15)21-17(22)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKBVXRTWSGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,5-dimethoxyphenylthiourea can react with 2-chloroacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Benzamide: : The thiazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzamide ring.

    Oxidation and Reduction: The thiazole ring and the dimethoxyphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy substitution would yield a methoxy derivative.

    Oxidation: Products include oxidized forms of the thiazole or phenyl rings.

    Reduction: Reduced forms of the thiazole or phenyl rings.

    Hydrolysis: 3-chlorobenzoic acid and 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S, with a molecular weight of approximately 360.9 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in drug design.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit promising antimicrobial properties. A study evaluated various thiazole derivatives for their activity against bacterial and fungal strains. The results showed that certain derivatives of thiazole exhibited significant antimicrobial effects, suggesting that this compound could be effective against resistant strains of pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeOrganism TestedIC50 Value (µM)
Compound AAntibacterialE. coli10
Compound BAntifungalC. albicans15
This compoundAntibacterialS. aureusTBD

Anti-Cancer Potential

The compound has been investigated for its anticancer properties. In vitro studies on breast cancer cell lines (MCF7) demonstrated that thiazole derivatives could inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: In Vitro Evaluation of Anticancer Activity
A recent study synthesized several thiazole-based compounds and tested them against MCF7 cells using the Sulforhodamine B assay. The results indicated that compounds similar to this compound showed promising anticancer activity with IC50 values lower than standard chemotherapeutics.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have been shown to possess significant AChE inhibitory activity .

Table 2: AChE Inhibition Studies

CompoundIC50 Value (µM)Reference
Compound C5.0
Compound D3.0
This compoundTBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to the active sites of these targets, influencing their function.

Comparison with Similar Compounds

Structural Features :

  • Thiazole Ring: The 1,3-thiazole scaffold is a heterocyclic system known for its metabolic stability and role in bioactive molecules .
  • 2,5-Dimethoxyphenyl Group : The methoxy substituents at positions 2 and 5 on the phenyl ring contribute steric bulk and electron-donating effects, which may modulate solubility and binding affinity .

For example:

Reaction of 3-chlorobenzoyl chloride with 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) in dichloromethane or pyridine .

Purification via recrystallization (e.g., methanol or ethanol) to obtain crystalline products .

Comparison with Similar Compounds

The compound shares structural homology with several benzamide-thiazole derivatives. Key comparisons are outlined below, supported by experimental

Structural Analogs and Substituent Effects

Compound Name Substituents on Benzamide Thiazole Substituents Biological/Physical Data Reference
3-Chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 3-Cl 4-(2,5-dimethoxyphenyl) N/A (structural focus)
5-Bromo-2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 5-Br, 2-Cl 4-(2,5-dimethoxyphenyl) Higher molecular weight (C₁₈H₁₄BrClN₂O₃S)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-(4-methylphenyl) Plant growth modulation: 129.23% (p < 0.05)
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-F None Dimer formation via N–H···N hydrogen bonds
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-diF 5-Cl Inhibits PFOR enzyme; centrosymmetric dimers

Key Observations :

  • Halogen vs. Methoxy Substitutions: The 3-chloro and 2,5-dimethoxy groups in the target compound contrast with simpler analogs like 2-fluoro-N-(thiazol-2-yl)benzamide .
  • Biological Activity: Compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibit significant plant growth modulation (129.23% activity), suggesting that bulkier substituents (e.g., phenoxy) may enhance bioactivity compared to halogens .

Crystallographic and Molecular Packing Comparisons

  • Hydrogen Bonding :

    • The target compound’s structural analog, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, forms centrosymmetric dimers via N–H···N hydrogen bonds (2.01 Å) . Similar dimerization is observed in 2-fluoro-N-(thiazol-2-yl)benzamide .
    • Methoxy groups in the 2,5-dimethoxyphenyl moiety may introduce additional C–H···O interactions, as seen in related oxadiazole derivatives .
  • Dihedral Angles :

    • In 2-fluoro-N-(thiazol-2-yl)benzamide, the benzamide and thiazole rings form dihedral angles of 35.28° and 10.14°, respectively . Substituents like 2,5-dimethoxyphenyl likely increase steric hindrance, altering molecular planarity and crystal packing.

Biological Activity

3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the thiazole family, which has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H13ClN2O3SC_{14}H_{13}ClN_{2}O_{3}S, and its molecular weight is approximately 312.77 g/mol. The compound's structure features a thiazole ring connected to a benzamide moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study reported that thiazole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .

CompoundCell LineIC50 (µM)
Compound AHT291.61 ± 1.92
Compound BJurkat1.98 ± 1.22
This compound TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies. Compounds with similar structural features have been reported to provide significant protection against seizures in animal models . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticonvulsant effects.

Study on Antitumor Effects

In a controlled laboratory setting, a derivative of the compound was tested against several cancer cell lines. The study found that modifications to the benzamide portion significantly affected the cytotoxicity profile. For example, replacing certain substituents on the phenyl ring led to enhanced activity against resistant cancer cell lines .

Clinical Observations

Clinical observations of patients treated with benzamide derivatives have shown promising results in terms of tumor reduction and improved survival rates. In one cohort study involving benzamide-positive patients, a notable percentage exhibited prolonged survival beyond two years following treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiazole derivatives inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Cellular Signaling : Thiazoles may interfere with critical signaling pathways that regulate cell growth and proliferation.

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